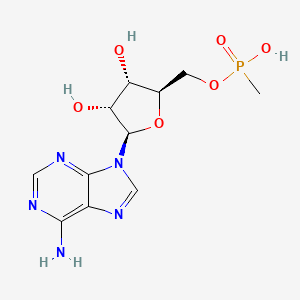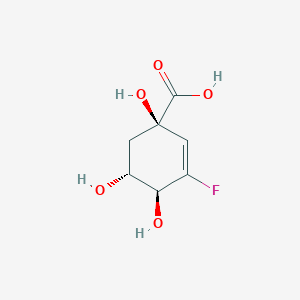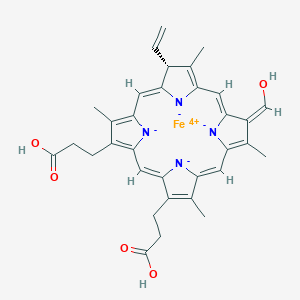
2-Formyl-protoporphryn IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .
Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Carboxy-protoporphyrin IX
Reduction: 2-Hydroxymethyl-protoporphyrin IX
Substitution: Various substituted protoporphyrin IX derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heme analogs and derivatives.
Biology: It serves as a model compound for studying heme biosynthesis and degradation pathways.
Medicine: It is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its photosensitizing properties.
Industry: It is utilized in the development of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:
Protoporphyrin IX: The parent compound without the formyl group.
2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.
2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.
Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C33H32FeN4O5 |
|---|---|
Molekulargewicht |
620.5 g/mol |
IUPAC-Name |
3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |
InChI-Schlüssel |
FHUDUDXQVBEXIJ-VAASEELXSA-N |
Isomerische SMILES |
CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |
Kanonische SMILES |
CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
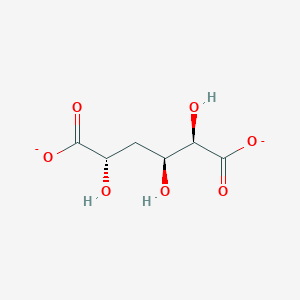
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
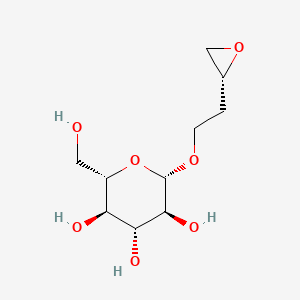


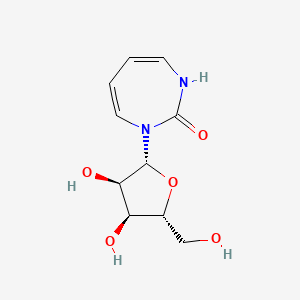
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
